molecular formula C22H24N2O4S2 B3309237 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 941922-43-6

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B3309237
CAS RN: 941922-43-6
M. Wt: 444.6 g/mol
InChI Key: PDCGFSPSLCAWSD-UHFFFAOYSA-N
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Description

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a thiazole-based compound that has been synthesized for various applications, including medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes, such as cyclooxygenase and lipoxygenase, that are involved in the inflammatory response. It may also modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in pain perception and mood regulation.
Biochemical and Physiological Effects:
The compound this compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it exhibits multiple pharmacological activities, making it a versatile compound for studying various biological processes. Another advantage is that it has been shown to be relatively safe and well-tolerated in animal studies. However, a limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in some experiments.

Future Directions

There are several future directions for the study of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide. One direction is to further investigate its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its potential as a treatment for cancer. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Scientific Research Applications

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide has been studied for various scientific research applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-4-28-18-7-5-16(6-8-18)23-21(25)11-17-14-30-22(24-17)29-13-15-9-19(26-2)12-20(10-15)27-3/h5-10,12,14H,4,11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCGFSPSLCAWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide
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2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide
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2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide
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2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide
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2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide
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2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide

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